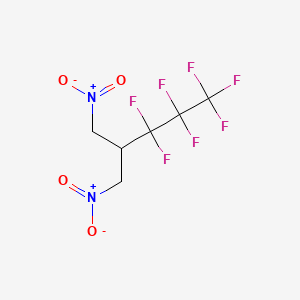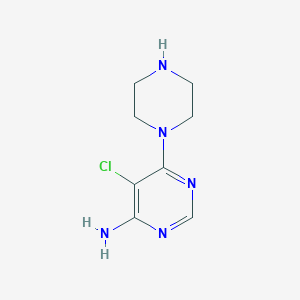![molecular formula C13H19BrN2OSi B13989507 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indazole ring, a methoxy group at the 2-position, and a trimethylsilane group attached to an ethyl linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:
Bromination of Indazole: The starting material, indazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Methoxylation: The brominated indazole is then reacted with a methoxy group donor, such as sodium methoxide, to introduce the methoxy group at the 2-position.
Attachment of Ethyl Linker: The intermediate product is then reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl linker.
Introduction of Trimethylsilane Group: Finally, the ethyl-linked intermediate is reacted with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilane group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the methoxy group.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring or methoxy group.
Reduction Products: Reduced forms of the indazole ring or methoxy group.
Hydrolysis Products: Hydroxyl derivatives of the compound.
科学研究应用
2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the role of indazole derivatives in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The trimethylsilane group can improve the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-[(5-Chloroindazol-2-yl)methoxy]ethyl-trimethylsilane
- 2-[(5-Fluoroindazol-2-yl)methoxy]ethyl-trimethylsilane
- 2-[(5-Iodoindazol-2-yl)methoxy]ethyl-trimethylsilane
Comparison
Compared to its analogs, 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s interactions with biological targets. This can result in improved potency and selectivity in biological assays. Additionally, the trimethylsilane group provides increased stability and lipophilicity, making the compound more suitable for various applications in medicinal chemistry and material science.
属性
IUPAC Name |
2-[(5-bromoindazol-2-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-9-11-8-12(14)4-5-13(11)15-16/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQBELOHFWLJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C2C=C(C=CC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
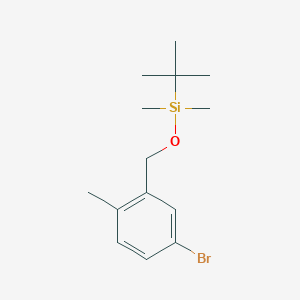
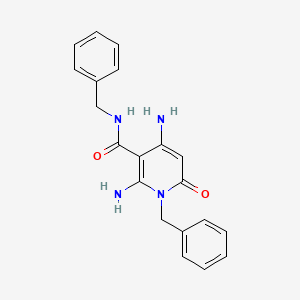
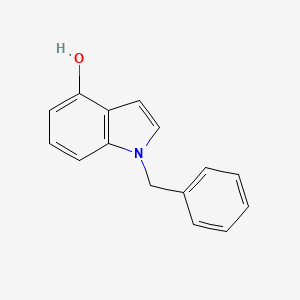
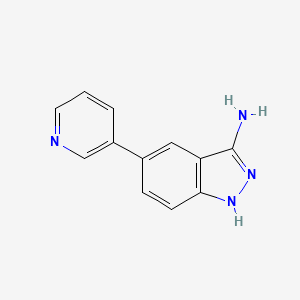

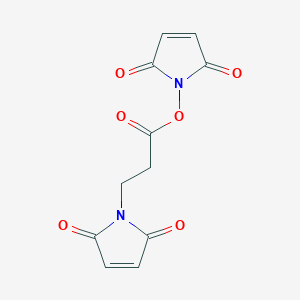
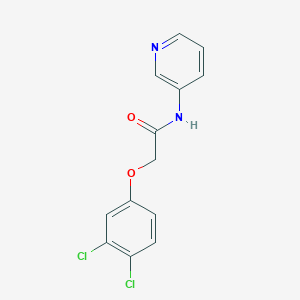

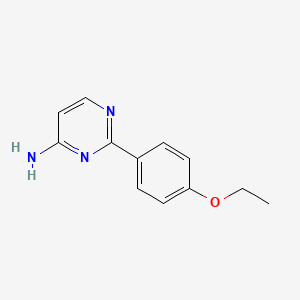
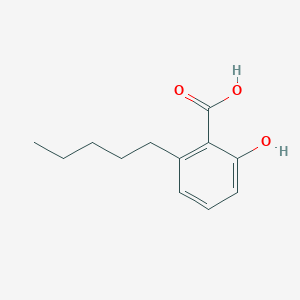
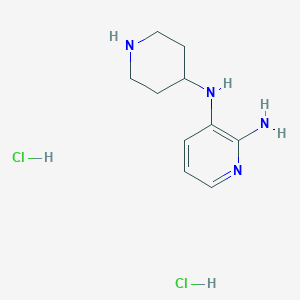
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
